1,2,3,7,8,9-Hexachloro-dibenzo-p-dioxine

Vue d'ensemble

Description

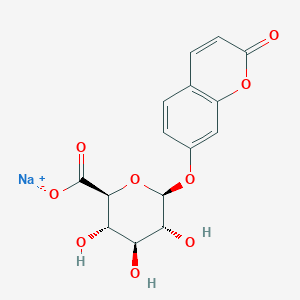

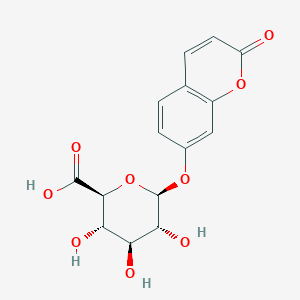

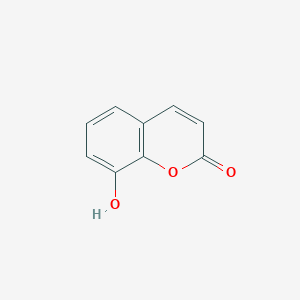

La 1,2,3,7,8,9-Hexachloro-dibenzo-p-dioxine est un isomère de la dibenzo-p-dioxine chlorée. C'est un polluant organique persistant et un sous-produit de divers procédés industriels, y compris la fabrication d'organochlorés, le blanchiment du papier et l'incinération des déchets . Ce composé est connu pour sa forte toxicité et sa persistance dans l'environnement.

Applications De Recherche Scientifique

1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin is primarily studied for its toxicological effects and environmental impact. It is used in research to understand the mechanisms of toxicity, bioaccumulation, and environmental persistence of dioxins . Additionally, it serves as a model compound for studying the behavior of chlorinated organic pollutants in various environmental matrices.

Mécanisme D'action

Target of Action

The primary target of 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is the Xenobiotic Responsive Element (XRE) . This compound acts as a ligand-activated transcriptional activator .

Biochemical Pathways

The compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is also involved in cell-cycle regulation .

Pharmacokinetics

It’s known that this compound is a persistent organic pollutant , which suggests that it may have a long half-life in the body and could bioaccumulate.

Result of Action

The activation of xenobiotic metabolizing enzymes by 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin can lead to various biochemical changes and toxic effects . The compound’s involvement in cell-cycle regulation suggests that it may also influence cell proliferation and potentially contribute to carcinogenesis .

Action Environment

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is stable under normal laboratory conditions . Its solutions may be sensitive to light, and methanol solutions of the compound are degraded on exposure to sunlight or ultraviolet irradiation . This suggests that environmental factors such as light exposure can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is involved in cell-cycle regulation . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Molecular Mechanism

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin exerts its effects at the molecular level through binding interactions with biomolecules . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .

Temporal Effects in Laboratory Settings

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is stable under normal laboratory conditions . Methanol solutions of this compound are degraded on exposure to sunlight or ultraviolet irradiation .

Dosage Effects in Animal Models

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin induces the formation of liver adenomas or carcinomas in rats when administered at a dose of 2.5 µg/kg once per week in combination with 1,2,3,6,7,8-hexachlorodibenzo-P-dioxin .

Metabolic Pathways

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .

Transport and Distribution

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is insoluble in water , indicating that it may require specific transporters or binding proteins for its distribution within cells and tissues.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La 1,2,3,7,8,9-Hexachloro-dibenzo-p-dioxine peut être synthétisée à partir de la 2,3,7,8-tétrachloro-dibenzo-p-dioxine par des réactions de chloration . La réaction implique généralement l'utilisation de gaz chlore dans des conditions contrôlées pour obtenir le modèle de chloration souhaité.

Méthodes de production industrielle

La production industrielle de la this compound n'est pas intentionnelle, mais elle se produit comme un sous-produit lors de la fabrication d'organochlorés, du blanchiment du papier et de l'incinération de déchets . Ces procédés impliquent des températures élevées et la présence de chlore, ce qui facilite la formation de ce composé.

Analyse Des Réactions Chimiques

Types de réactions

La 1,2,3,7,8,9-Hexachloro-dibenzo-p-dioxine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent décomposer le composé en dérivés moins chlorés.

Substitution : Les atomes de chlore du composé peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium et divers nucléophiles peuvent faciliter les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dibenzo-p-dioxines moins chlorées, les phénols chlorés et d'autres composés aromatiques chlorés .

4. Applications de la recherche scientifique

La this compound est principalement étudiée pour ses effets toxicologiques et son impact environnemental. Elle est utilisée dans la recherche pour comprendre les mécanismes de toxicité, de bioaccumulation et de persistance environnementale des dioxines . De plus, elle sert de composé modèle pour étudier le comportement des polluants organiques chlorés dans diverses matrices environnementales.

5. Mécanisme d'action

Les effets toxiques de la this compound sont médiés par son interaction avec le récepteur d'hydrocarbures aromatiques (AhR). Lorsqu'elle se lie à AhR, le composé active l'expression de plusieurs enzymes de métabolisation xénobiotique de phase I et II, telles que le gène CYP1A1 . Cela conduit à divers effets biochimiques et toxiques, notamment la perturbation de la régulation du cycle cellulaire et des modifications de l'expression génique.

Comparaison Avec Des Composés Similaires

La 1,2,3,7,8,9-Hexachloro-dibenzo-p-dioxine fait partie d'une classe de composés connus sous le nom de dibenzo-p-dioxines chlorées. Des composés similaires comprennent :

1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxine : Chlorée aux positions 1, 2, 3, 4, 6, 7 et 8.

1,2,3,6,7,8-Hexachloro-dibenzo-p-dioxine : Chlorée aux positions 1, 2, 3, 6, 7 et 8.

2,3,7,8-Tétrachloro-dibenzo-p-dioxine : Chlorée aux positions 2, 3, 7 et 8.

La particularité de la this compound réside dans son modèle de chloration spécifique, qui influence ses propriétés chimiques, son comportement environnemental et ses effets toxicologiques.

Propriétés

IUPAC Name |

1,2,3,7,8,9-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-12-6(19-5)2-4(14)8(16)10(12)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIRBUBHIWTVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023781 | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,7,8,9-hexachlorodibenzo-p-dioxin is a light pink crystalline solid. (NTP, 1992), Light pink solid; [CAMEO] Orange powder; [MSDSonline] | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.88X10-11 mm Hg @ 25 °C | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

19408-74-3 | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV865M3P15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

469 to 471 °F (NTP, 1992), 243-244 °C | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.